PAR4 (1-6) (human)

Description

Properties

IUPAC Name |

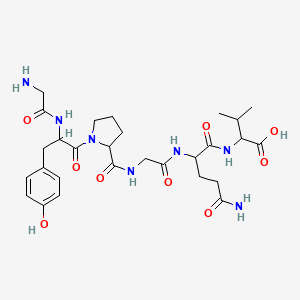

2-[[5-amino-2-[[2-[[1-[2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41N7O9/c1-15(2)24(28(43)44)34-25(40)18(9-10-21(30)37)32-23(39)14-31-26(41)20-4-3-11-35(20)27(42)19(33-22(38)13-29)12-16-5-7-17(36)8-6-16/h5-8,15,18-20,24,36H,3-4,9-14,29H2,1-2H3,(H2,30,37)(H,31,41)(H,32,39)(H,33,38)(H,34,40)(H,43,44) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTCFYKYDKDAJKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41N7O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

619.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Biology and Biochemistry of Human Par4

Gene and Protein Expression Profiles of Human PAR4

The expression of the PAR4 gene and its corresponding protein is widespread but varies significantly across different tissues and cellular contexts, indicating a tightly regulated system.

PAR4 is expressed in a variety of human tissues. Northern blot analysis has shown high levels of PAR4 mRNA in the lung, pancreas, thyroid, testis, and small intestine. pnas.orgnih.govmdpi.com Moderate expression is also detected in tissues such as the placenta, skeletal muscle, lymph nodes, adrenal gland, prostate, uterus, and colon. nih.gov In contrast, it is not typically expressed in the brain, kidney, or spinal cord. uniprot.org

At the cellular level, PAR4 is prominently found in key vascular and immune cells. These include platelets, endothelial cells, vascular smooth muscle cells, and leukocytes like monocytes and neutrophils. nih.govthieme-connect.com Its ubiquitous cytoplasmic expression is noted across many normal tissues. proteinatlas.org

| Expression Level | Tissues | Reference |

|---|---|---|

| High | Lung, Pancreas, Thyroid, Testis, Small Intestine | pnas.orgnih.govmdpi.com |

| Moderate | Placenta, Skeletal Muscle, Lymph Nodes, Adrenal Gland, Prostate, Uterus, Colon | nih.gov |

| Not Detected | Brain, Kidney, Spinal Cord, Peripheral Blood Leukocytes | uniprot.org |

The expression of PAR4 is often altered in disease states, particularly in cancer. Its expression is diminished in a majority of renal cell carcinoma specimens and is also found to be decreased in endometrial tumors, lung cancer, neuroblastoma, and certain leukemias. atlasgeneticsoncology.org Down-regulation of PAR4 has also been associated with breast cancer, nasopharyngeal tumors, and glioblastoma, often correlating with therapy resistance and reduced patient survival. atlasgeneticsoncology.orgiiarjournals.org Conversely, increased expression of PAR4 has been observed in colorectal cancer tissues compared to normal tissues. nih.gov

The regulation of PAR4 expression is complex and influenced by various stimuli. In vascular smooth muscle cells and monocytes, PAR4 expression can be dynamically upregulated by factors associated with thromboinflammation, such as thrombin, angiotensin II, sphingosine-1-phosphate (S1P), high glucose, and redox stress. thieme-connect.com Epigenetic mechanisms, such as DNA hypomethylation at the F2RL3 gene locus, are also linked to increased PAR4 gene and protein expression. frontiersin.org In human platelets, racial differences in PAR4 protein expression have been noted, with platelets from Black individuals showing slightly higher levels of PAR4 mRNA and protein compared to those from White individuals. nih.gov

| Cancer Type | Expression Change | Reference |

|---|---|---|

| Renal Cell Carcinoma | Decreased | atlasgeneticsoncology.org |

| Endometrial Tumors | Decreased | atlasgeneticsoncology.org |

| Lung Cancer | Decreased | atlasgeneticsoncology.org |

| Neuroblastoma | Decreased | atlasgeneticsoncology.org |

| Breast Cancer | Decreased | atlasgeneticsoncology.orgiiarjournals.org |

| Glioblastoma | Decreased | atlasgeneticsoncology.org |

| Colorectal Cancer | Increased | nih.gov |

Structural Domains and Functional Motifs of Human PAR4

The PAR4 protein contains several well-defined structural domains and motifs that are crucial for its function, including its role in apoptosis and cellular signaling. researchgate.net These domains mediate protein-protein interactions, subcellular localization, and the protein's selective effects on cancer cells. atlasgeneticsoncology.orgiiarjournals.org

Located at the C-terminal region of the PAR4 protein, the leucine (B10760876) zipper domain is essential for its pro-apoptotic activity. atlasgeneticsoncology.orgiiarjournals.org This domain functions as a primary site for protein-protein interactions, allowing PAR4 to form dimers with itself or other proteins. iiarjournals.org The interaction of the leucine zipper domain with the zinc finger domains of proteins like atypical protein kinase C (aPKC) and the Wilms' tumor suppressor protein (WT1) is critical for its function. massey.ac.nzuth.edu For instance, the binding of PAR4 to WT1 through this domain can lead to the transcriptional repression of the anti-apoptotic protein Bcl-2. atlasgeneticsoncology.org Deletion of the leucine zipper domain has been shown to eliminate the pro-apoptotic function of PAR4. molbiolcell.org

A key functional region within PAR4 is the "Selective for Apoptosis of Cancer Cells" (SAC) domain. atlasgeneticsoncology.orgiiarjournals.org In human PAR4, this domain corresponds to amino acids 147-206. atlasgeneticsoncology.org The SAC domain is responsible for the unique ability of PAR4 to selectively induce apoptosis in cancer cells while leaving normal cells largely unaffected. atlasgeneticsoncology.orgnih.gov Remarkably, this core domain is both necessary and sufficient to trigger apoptosis in cancer cells. nih.gov Its apoptotic function is independent of the leucine zipper domain and can induce cell death even in cancer cells that were previously resistant to the full-length PAR4 protein. nih.govnih.gov

The subcellular localization of PAR4 is tightly controlled by specific signal sequences, which is critical for its function. The protein contains two putative nuclear localization sequences (NLS) in its N-terminal region and a nuclear export sequence (NES) located within the C-terminal leucine zipper domain. atlasgeneticsoncology.orgiiarjournals.orgresearchgate.net

Immunocytochemical analysis shows that PAR4 is predominantly found in the cytoplasm in normal cells, but is localized in both the cytoplasm and the nucleus in most cancer cell lines. atlasgeneticsoncology.org The second NLS, termed NLS2, is essential for the translocation of PAR4 into the nucleus. researchgate.netnih.gov This nuclear entry is a prerequisite for its ability to suppress the NF-κB pathway and induce apoptosis. iiarjournals.orgnih.gov Deletion of NLS2, but not NLS1, impairs the nuclear translocation and apoptotic function of PAR4. researchgate.net The NES facilitates the export of the protein from the nucleus back into the cytoplasm, allowing for dynamic regulation of its location and activity. iiarjournals.org

| Domain/Motif | Location | Function | Reference |

|---|---|---|---|

| Leucine Zipper (LZ) Domain | C-terminus | Mediates protein-protein interactions (e.g., with aPKC, WT1); essential for pro-apoptotic sensitization. | atlasgeneticsoncology.orgiiarjournals.orgmassey.ac.nzuth.edumolbiolcell.org |

| Selective for Apoptosis of Cancer Cells (SAC) Domain | Central region (aa 147-206) | Induces apoptosis selectively in cancer cells; sufficient for apoptosis induction. | atlasgeneticsoncology.orgiiarjournals.orgnih.govnih.gov |

| Nuclear Localization Sequence 1 (NLS1) | N-terminal region (aa 24-29) | Putative role in nuclear import; function not fully defined. | researchgate.netresearchgate.net |

| Nuclear Localization Sequence 2 (NLS2) | Central region (aa 147-163) | Essential for nuclear translocation and subsequent apoptosis induction. | researchgate.netnih.govresearchgate.net |

| Nuclear Export Signal (NES) | C-terminus (within LZ domain) | Mediates export from the nucleus to the cytoplasm. | iiarjournals.orgresearchgate.net |

Compound and Protein Name Index

| Name | Type |

| Angiotensin II | Peptide Hormone |

| Bcl-2 | Protein |

| F2RL3 | Gene |

| NF-κB | Protein Complex |

| PAR4 (Protease-Activated Receptor 4) / PAWR | Protein |

| aPKC (atypical Protein Kinase C) | Protein |

| Sphingosine-1-phosphate (S1P) | Signaling Lipid |

| Thrombin | Protein (Enzyme) |

| WT1 (Wilms' Tumor Suppressor Protein) | Protein |

Pleckstrin-Homology (PH)-Binding Motif Characterization

Recent research has identified a crucial pleckstrin-homology (PH)-binding motif within the C-terminal tail of human Protease-Activated Receptor 4 (PAR4). nih.govresearchgate.netdntb.gov.uamdpi.commdpi.com This motif serves as a docking site for various PH domain-containing signaling proteins, playing a significant role in cellular processes, particularly in the context of cancer. nih.govresearchgate.netmdpi.com The association of PAR4 with these proteins, such as Akt/PKB, Gab1, and Sos1, initiates distinct downstream signaling networks. nih.govresearchgate.netdntb.gov.ua

The functionality of this PH-binding domain is highly specific, as demonstrated by site-directed mutagenesis studies. Point mutations at key residues within the C-tail of PAR4 have been shown to disrupt the interaction with PH-containing proteins. nih.govdntb.gov.ua Specifically, mutations F347L and D349A abrogate the association between PAR4 and its signaling partners, whereas the E346A mutation does not have the same effect. nih.govdntb.gov.ua This highlights the critical role of specific amino acid residues in maintaining the structural integrity and binding capability of the PH-binding motif. nih.gov The identification of this motif has provided a new platform for designing therapeutic interventions, such as backbone cyclic peptides like Pc(4-4), which target the PAR4 PH-binding domain to inhibit its oncogenic activities. nih.govdntb.gov.uamdpi.com

Table 1: Key Residues in the Human PAR4 PH-Binding Motif

| Residue | Mutation | Effect on Protein Association | Reference |

|---|---|---|---|

| Phe347 | F347L | Abrogates association | nih.gov, dntb.gov.ua |

| Asp349 | D349A | Abrogates association | nih.gov, dntb.gov.ua |

| Glu346 | E346A | No effect on association | nih.gov, dntb.gov.ua |

Post-Translational Modification Sites (e.g., Phosphorylation)

The function and regulation of human PAR4 are significantly influenced by post-translational modifications, including glycosylation, ubiquitination, and, most notably, phosphorylation. mdpi.comfrontiersin.orgnih.govoncotarget.com Glycosylation occurs as PAR4 is transported from the endoplasmic reticulum through the Golgi apparatus, a necessary step for its proper membrane trafficking. mdpi.comnih.gov Furthermore, PAR4 can be regulated by ubiquitination, which can impact its protein levels. oncotarget.com

Phosphorylation is a key mechanism for regulating PAR4 signaling and desensitization. frontiersin.org7tmantibodies.com The intracellular domains of PAR4 contain several potential phosphorylation sites for various kinases. pnas.orgresearchgate.net Compared to other PARs like PAR1 and PAR2, PAR4 has fewer serine/threonine sites on its C-terminal tail, suggesting that phosphorylation may not be the primary mechanism for its internalization. frontiersin.org However, specific phosphorylation events are crucial for its activity. For instance, Protein Kinase A (PKA) can phosphorylate human PAR4 at Threonine 163 (T163), which is essential for inducing apoptosis. researchgate.netnih.gov Conversely, phosphorylation by other kinases like Akt/PKB can inhibit its apoptotic function. oncotarget.comresearchgate.net Casein kinase-2 (CK2) has also been shown to phosphorylate PAR4 at Serine 231 (S231), which impairs apoptosis. researchgate.net The phosphorylation of several carboxyl-terminal serine and threonine residues is also involved in regulating receptor desensitization and internalization. 7tmantibodies.com

Table 2: Known Phosphorylation Sites in Human PAR4

| Phosphorylation Site | Kinase | Functional Consequence | Reference |

|---|---|---|---|

| Thr163 | Protein Kinase A (PKA) | Activation of apoptotic function | researchgate.net, nih.gov |

| Ser231 | Casein Kinase 2 (CK2) | Impairs apoptosis | researchgate.net |

| Ser228 | Protein Kinase B (PKB/Akt) | Inactivates Par-4 (human ortholog site) | researchgate.net |

| Ser366/Ser369 | Unknown | Receptor desensitization and internalization | 7tmantibodies.com |

| Ser374/Thr379 | Unknown | Receptor desensitization and internalization | 7tmantibodies.com |

| Ser381/Ser382 | Unknown | Receptor desensitization and internalization | 7tmantibodies.com |

| Serine in SGR sequence (3rd intracellular loop) | Protein Kinase C (potential) | Potential signaling termination | pnas.org |

| Serine in SPGD sequence (C-terminal region) | Casein Kinase II (potential) | Potential signaling termination | pnas.org |

Receptor Cleavage and Tethered Ligand Generation in Human PAR4

Role of the N-terminal Tethered Ligand Sequence (e.g., GYPGQV)

Upon proteolytic cleavage at the Arg47/Gly48 site, a new N-terminus is exposed, which functions as a "tethered ligand". pnas.orgnih.govstjohnslabs.comuniprot.org This tethered ligand sequence for human PAR4 is Gly-Tyr-Pro-Gly-Gln-Val (GYPGQV). pnas.orgmdpi.comresearchgate.netinterchim.fr This hexapeptide remains attached to the receptor and subsequently binds intramolecularly to the receptor's body, causing a conformational change that initiates intracellular signaling. nih.govacs.org

The binding of the GYPGQV tethered ligand is thought to occur within a pocket formed by the receptor's extracellular loops and transmembrane domains. ashpublications.orgdiva-portal.org Specifically, the second extracellular loop is considered a critical region for this interaction. nih.govmdpi.com Studies have also implicated transmembrane domains 3 (TM3) and 7, as well as extracellular loop 3 (ECL3), in forming the ligand binding site. ashpublications.org The interaction between the tethered ligand and the receptor body activates G-protein coupling, primarily through Gq and G12/13 pathways, leading to downstream events like phospholipase C activation and intracellular calcium mobilization. nih.govmdpi.comnih.gov Synthetic peptides with the GYPGQV sequence can act as agonists and directly activate the receptor, bypassing the need for proteolytic cleavage. pnas.orgresearchgate.net Interestingly, even before cleavage, the tethered ligand sequence may be localized near its binding pocket, suggesting it is conformationally poised for activation. ashpublications.org

Intracellular Signaling Cascades Mediated by Human Par4

G-Protein Coupling and Activation Pathways

Upon activation by its tethered ligand, PAR4 undergoes a conformational change that allows it to interact with and activate specific intracellular G-proteins. mdpi.com This interaction is the crucial first step in transducing the extracellular signal into a cellular response. The primary signaling pathways initiated by PAR4 involve the Gαq/11 and Gα12/13 subfamilies. nih.govnih.gov

Gαq/11-Dependent Signaling

A predominant signaling pathway for PAR4 involves its coupling to the Gαq/11 family of G-proteins. researchgate.netnih.govnih.gov Activation of Gαq/11 by PAR4 leads to the stimulation of its primary effector, Phospholipase Cβ (PLCβ). nih.govnih.gov This G-protein is a key mediator of signals that lead to increases in intracellular calcium concentration and the activation of protein kinase C (PKC). nih.govacs.org Studies in human platelets have demonstrated that Gαq plays a major role in cellular responses following PAR4 activation. nih.gov The Gαq/11-dependent pathway is fundamental for processes such as platelet activation and aggregation. nih.gov

Gα12/13-Dependent Signaling

In addition to Gαq/11, human PAR4 also couples to the Gα12/13 subfamily of G-proteins. nih.govnih.gov This pathway is distinctly involved in regulating cytoskeletal dynamics. frontiersin.org Upon PAR4 activation, Gα12/13 stimulates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs). researchgate.netnih.gov These RhoGEFs, in turn, activate the small GTPase RhoA. researchgate.net The Gα12/13-RhoA signaling axis is a hallmark of platelet activation, responsible for inducing the rapid change in platelet shape that is critical for aggregation and thrombus formation. nih.govresearchgate.net

Gαi/o Pathway Considerations

The involvement of the Gαi/o pathway in human PAR4 signaling is less definitive and appears to be cell-type specific. Several studies conducted on human platelets explicitly state that PAR4 does not couple to the Gαi/o signaling pathway. nih.govmdpi.comnih.gov This distinguishes it from PAR1, another thrombin receptor on platelets, which does signal through Gαi/o. nih.gov However, research in other cell types suggests potential PAR4-Gαi/o coupling. For instance, in bovine arterial endothelial cells, PAR4 has been shown to utilize Gαi signaling to mediate nitric oxide production. frontiersin.org Furthermore, in the context of inflammation and neuropathic pain, evidence suggests that PAR4 may preferentially couple to Gαi/o to activate the PI3K-Akt pathway in sensory neurons. nih.gov

| G-Protein Family | Coupling to Human PAR4 | Primary Downstream Effector(s) | Key Cellular Response(s) |

|---|---|---|---|

| Gαq/11 | Established | Phospholipase Cβ (PLCβ) | Calcium mobilization, Platelet activation |

| Gα12/13 | Established | RhoGEFs (leading to RhoA activation) | Platelet shape change, Cytoskeletal rearrangement |

| Gαi/o | Context-dependent/Controversial | Adenylyl cyclase (inhibition), PI3K | Primarily observed in non-platelet cell types (e.g., endothelial cells, neurons) |

Downstream Effector Molecule Activation

The activation of G-proteins by PAR4 initiates a cascade of intracellular signaling by modulating the activity of various effector enzymes and second messengers. These downstream events ultimately orchestrate the specific physiological responses attributed to PAR4 activation.

Phospholipase C (PLCβ) and Lipid Metabolite Generation (IP3, DAG)

The PAR4-Gαq/11 signaling axis directly leads to the activation of Phospholipase Cβ (PLCβ). nih.govnih.gov PLCβ is a membrane-associated enzyme that catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2). nih.govwikipedia.org This enzymatic cleavage generates two critical second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govwikipedia.org

IP3 is a small, water-soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. nih.govyoutube.com This rapid increase in intracellular Ca2+ concentration is a crucial signal for many cellular processes, including platelet granule secretion. acs.org DAG remains in the plasma membrane, where it functions as a docking site and activator for other signaling proteins, most notably Protein Kinase C. nih.govyoutube.com

Protein Kinase C (PKC) Isoform Activation

The generation of DAG, in concert with the rise in intracellular Ca2+ concentration, leads to the activation of various isoforms of Protein Kinase C (PKC). nih.govyoutube.com PKC is a family of serine/threonine kinases that phosphorylate a wide array of substrate proteins, thereby regulating their activity. nih.gov In human platelets, the activation of PKC is a central event in the signaling cascade that promotes platelet aggregation and secretion. nih.gov Different PKC isoforms can have distinct and even opposing roles in regulating platelet function. nih.gov For example, PKCα is considered an essential positive regulator of granule secretion and thrombus formation. nih.gov The PAR4-mediated sustained activation of PKC is thought to be crucial for stabilizing platelet aggregates. nih.gov

| Effector Molecule | Activating Pathway | Products/Second Messengers | Subsequent Cellular Event(s) |

|---|---|---|---|

| Phospholipase Cβ (PLCβ) | PAR4 → Gαq/11 | Inositol 1,4,5-trisphosphate (IP3), Diacylglycerol (DAG) | Hydrolysis of PIP2 |

| Inositol 1,4,5-trisphosphate (IP3) | Generated by PLCβ | N/A | Mobilization of intracellular Ca2+ from the endoplasmic reticulum |

| Diacylglycerol (DAG) | Generated by PLCβ | N/A | Recruitment and activation of Protein Kinase C (PKC) isoforms |

| Protein Kinase C (PKC) | Activated by DAG and Ca2+ | N/A | Phosphorylation of substrate proteins, leading to granule secretion and platelet aggregation |

| RhoA | PAR4 → Gα12/13 → RhoGEFs | N/A | Regulation of actin cytoskeleton, inducing platelet shape change |

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation (ERK1/2, p38)

Activation of the human Protease-Activated Receptor 4 (PAR4) by its activating peptide, PAR4 (1-6), initiates signaling cascades that culminate in the activation of Mitogen-Activated Protein Kinases (MAPKs), including Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) and p38 MAPK. These kinases play a pivotal role in regulating a multitude of cellular processes.

Research utilizing a library of synthetic peptides derived from the canonical PAR4 agonist peptide, AYPGKF-NH2, has shed light on the prerequisites for MAPK activation. Studies have demonstrated a direct correlation between the ability of a PAR4-agonist peptide to induce Gαq/11-coupled calcium signaling and its capacity to trigger the phosphorylation of p44/42 MAPK (ERK1/2). Peptides that were ineffective at stimulating PAR4-dependent calcium mobilization were consequently unable to activate the MAPK pathway. nih.gov This suggests that the calcium signal is an essential upstream event for the activation of the ERK1/2 branch of the MAPK cascade following PAR4 stimulation.

In addition to the ERK1/2 pathway, PAR4 activation has been shown to engage the p38 MAPK signaling pathway. In human lung endothelial cells, stimulation with a PAR4-activating peptide leads to the formation of distinct actin fiber arrangements, a process mediated by p38 MAPK. researchgate.net This indicates that in specific cell types, PAR4 signaling preferentially utilizes the p38 MAPK pathway to induce cytoskeletal rearrangements. The differential engagement of ERK1/2 and p38 may contribute to the diverse cellular responses elicited by PAR4 activation.

PI3K/Akt Signaling Pathway Involvement

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical downstream effector of PAR4 activation. Stimulation of PAR4 with its activating peptide leads to the phosphorylation and subsequent activation of Akt, a serine/threonine kinase that governs cell survival, proliferation, and metabolism.

Interestingly, the mechanisms of PAR4-mediated Akt activation appear to be context-dependent. Some studies suggest that PAR4 can induce Akt phosphorylation through pathways that are independent of PI3 kinase. nih.gov For instance, in platelets, high concentrations of a pan-PI3 kinase inhibitor were required to abolish PAR4-agonist-induced Akt phosphorylation, suggesting that at lower concentrations, which are sufficient to inhibit PI3K isoforms, PAR4 can still signal to Akt. nih.gov

However, a significant body of evidence points towards a crucial role for the purinergic receptor P2Y12 in facilitating PI3K-dependent Akt activation downstream of PAR4. nih.govnih.gov Upon activation by its agonist peptide, PAR4 can form heterodimers with the P2Y12 receptor. nih.govashpublications.orgresearchgate.net This receptor crosstalk is a key event that enables the recruitment of β-arrestin and the subsequent activation of the PI3K/Akt pathway. nih.gov The internalization of the PAR4-P2Y12 heterodimer is required for sustained Akt activation. nih.gov This highlights a sophisticated mechanism of signal integration where PAR4 signaling is amplified and diversified through its interaction with other G protein-coupled receptors.

Rho GTPase Pathway Dynamics

The Rho family of small GTPases, including RhoA, are master regulators of the actin cytoskeleton and are intimately involved in cell shape changes, adhesion, and migration. Activation of human PAR4 by its agonist peptide engages the Rho GTPase pathway, primarily through its coupling to Gα12/13 G proteins. nih.gov

Upon stimulation, PAR4 activates Rho guanine nucleotide exchange factors (GEFs), which in turn catalyze the exchange of GDP for GTP on RhoA, leading to its activation. nih.gov Activated RhoA then engages its downstream effectors, such as Rho-associated coiled-coil containing protein kinase (ROCK), to promote the assembly of actin stress fibers and focal adhesions. This signaling axis is fundamental for the characteristic shape change observed in platelets upon PAR4 activation, a critical step in thrombus formation. nih.gov

The table below summarizes the key signaling pathways activated by PAR4 (1-6) and their primary functions.

| Signaling Pathway | Key Mediators | Primary Cellular Function |

| MAPK | ERK1/2, p38 | Gene expression, proliferation, cytoskeletal rearrangement |

| PI3K/Akt | PI3K, Akt | Cell survival, proliferation, metabolism |

| Rho GTPase | Gα12/13, RhoA, ROCK | Cell shape change, cytoskeletal organization |

Beta-Arrestin Recruitment and Scaffolding Functions

Beta-arrestins (β-arrestins) are versatile adaptor proteins that were initially discovered for their role in desensitizing G protein-coupled receptors (GPCRs). However, they are now recognized as crucial scaffolding proteins that can initiate G protein-independent signaling pathways. Activation of PAR4 by its agonist peptide leads to the recruitment of both β-arrestin-1 and β-arrestin-2. nih.gov

The recruitment of β-arrestins to the activated PAR4 receptor is a key event that can lead to biased signaling, where certain downstream pathways are preferentially activated over others. Studies using modified PAR4-activating peptides have shown that it is possible to uncouple Gαq/11-mediated calcium signaling from β-arrestin recruitment. nih.govbiorxiv.org For example, a peptide with a D-tyrosine in the second position (AyPGKF-NH2) was unable to stimulate calcium signaling but could still recruit β-arrestins. researchgate.net

Furthermore, β-arrestins act as scaffolds to assemble signaling complexes. In the context of PAR4 signaling, β-arrestin recruitment is intimately linked to the activation of the Akt pathway. researchgate.net The formation of a heterodimer between PAR4 and the P2Y12 receptor is a critical prerequisite for the efficient recruitment of β-arrestin-2 to PAR4, which then facilitates sustained Akt signaling. nih.govashpublications.org This β-arrestin-mediated scaffolding of signaling intermediates on intracellular vesicles following receptor internalization points to a mechanism for temporal and spatial control of PAR4 signaling. nih.gov

Inter-Pathway Cross-Talk and Synergistic Signaling

Interaction with Purinergic Receptors (e.g., P2Y12)

A critical aspect of PAR4 signaling is its extensive cross-talk with other receptor systems, most notably the purinergic P2Y12 receptor, an ADP-responsive GPCR that is highly expressed on platelets. This interaction is not merely additive but results in synergistic signaling that is essential for robust physiological responses.

Upon activation by its agonist peptide, PAR4 forms a direct physical association with the P2Y12 receptor, leading to the formation of a heterodimer. nih.govnih.govashpublications.orgresearchgate.net The formation of this PAR4-P2Y12 complex is a dynamic process that is promoted by PAR4 agonists and inhibited by P2Y12 antagonists. nih.gov

This heterodimerization has profound consequences for downstream signaling. As detailed in previous sections, the PAR4-P2Y12 complex is crucial for the recruitment of β-arrestin-2 to PAR4, which in turn serves as a scaffold for the PI3K-dependent activation of Akt. nih.govnih.gov This sustained Akt signaling is vital for the stabilization of platelet thrombi. The internalization of the activated PAR4-P2Y12 heterodimer into endosomes is a key step in this process, as it provides a platform for the assembly of the β-arrestin-Akt signaling complex. nih.gov

Transactivation of Receptor Tyrosine Kinases (e.g., EGFR)

Activation of human PAR4 can lead to the transactivation of receptor tyrosine kinases (RTKs), a process where a G protein-coupled receptor (GPCR) like PAR4 stimulates the activity of an RTK in the absence of the RTK's cognate ligand. This crosstalk significantly broadens the signaling repertoire of PAR4, linking it to pathways that control cell growth, proliferation, and differentiation. A primary example of this phenomenon is the transactivation of the Epidermal Growth Factor Receptor (EGFR).

The mechanisms underlying PAR4-mediated EGFR transactivation are multifaceted and often cell-type specific. A common pathway involves the activation of intracellular non-receptor tyrosine kinases, particularly from the Src family. researchgate.net Upon PAR4 activation, Src kinases can be recruited and activated, leading to the phosphorylation of the EGFR at specific tyrosine residues in its cytoplasmic domain. researchgate.net This mimics ligand-induced activation and initiates downstream EGFR signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and p38 MAPK. researchgate.netnih.gov

In some cellular contexts, this transactivation is mediated by the proteolytic release of membrane-anchored EGFR ligands, such as heparin-binding EGF-like growth factor (HB-EGF). ahajournals.org This process, known as ectodomain shedding, is often dependent on the activation of matrix metalloproteinases (MMPs). ahajournals.org Activation of PAR4 can trigger a signaling cascade that leads to MMP activation, subsequent cleavage and release of HB-EGF, which then binds to and activates EGFR in an autocrine or paracrine fashion. ahajournals.org

Research in various cell types has elucidated specific aspects of this pathway. For instance, in cardiomyocytes, PAR4 activation has been shown to transactivate both EGFR and another member of the ErbB family, ErbB2, through a Src-dependent mechanism that leads to the sustained activation of ERK and p38-MAPK. researchgate.net Similarly, studies in A549 lung alveolar epithelial cells demonstrated that PAR4 agonists induce EGFR phosphorylation, a response that is sensitive to Src family kinase inhibitors like PP2. researchgate.net Beyond EGFR, PAR4 has also been implicated in the transactivation of other RTKs, such as the c-Met receptor in atrial cardiomyocytes, highlighting a broader role for PAR4 in integrating cellular signals with pathways controlling inflammation, cell growth, and metabolism. nih.gov

| Cell Type | Transactivated RTK | Key Mediators | Downstream Effect | Reference |

|---|---|---|---|---|

| Mouse Cardiomyocytes | EGFR, ErbB2 | Src kinase | Sustained activation of ERK and p38-MAPK | researchgate.net |

| Human A549 Lung Cells | EGFR | Src kinase | Phosphorylation of EGFR at Y1173 | researchgate.net |

| Human Atrial Cardiomyocytes | c-Met | Not fully elucidated | Activation of CaMKII/AKT/mTOR signaling | nih.gov |

| Vascular Smooth Muscle Cells (inferred) | EGFR | Matrix Metalloproteinase (MMP), HB-EGF | ERK activation, cell migration | ahajournals.org |

Modulation by Cyclic Nucleotides (cAMP, cGMP)

The signaling output of human PAR4 is subject to modulation by the intracellular second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). These cyclic nucleotides are key regulators of numerous cellular processes, and their levels are tightly controlled by the synthetic enzymes adenylyl and guanylyl cyclases, and the degradative enzymes known as phosphodiesterases (PDEs). nephrojournal.com In the context of PAR4 signaling, particularly in human platelets, cAMP and cGMP predominantly exert an inhibitory effect.

Elevation of intracellular cAMP and cGMP levels, for example by agents like prostacyclin and nitric oxide, respectively, broadly inhibits platelet activation triggered by PAR4 agonists. nih.gov This inhibition manifests as a reduction in key platelet responses such as aggregation, calcium mobilization, and dense granule release. nih.gov The mechanism of inhibition involves the activation of cAMP-dependent protein kinase (PKA) and cGMP-dependent protein kinase (PKG), which phosphorylate a range of downstream targets to suppress the signaling cascades initiated by PAR4.

Interestingly, there are distinctions in how cyclic nucleotides affect PAR1 and PAR4 signaling pathways. While both are inhibited, the sensitivity of PAR4-mediated responses to cyclic nucleotide elevation points to specific regulatory nodes. Research has shown that the inhibition of PAR4-induced platelet activation relies on the regulation of both calcium mobilization and dense granule release. This is in contrast to PAR1, where inhibition is predominantly dependent on the regulation of dense granule release. nih.gov

Furthermore, significant crosstalk exists between the cGMP and cAMP signaling pathways, which can indirectly modulate PAR4 activity. For example, cGMP can regulate cAMP levels by interacting with specific phosphodiesterases. nih.govmdpi.com cGMP can competitively inhibit PDE3, an enzyme that degrades cAMP, thereby leading to an increase in cAMP levels and enhanced inhibition of PAR4-mediated platelet function. Conversely, cGMP can allosterically activate PDE2, which hydrolyzes cAMP, potentially dampening the inhibitory signals in specific cellular compartments. nih.govmdpi.com This intricate interplay allows for fine-tuning of the PAR4 signaling response based on the cellular context and the presence of other signaling molecules.

| Agent | Mechanism of Action | Target Cyclic Nucleotide | EC₅₀ for Inhibition (µM) | Reference |

|---|---|---|---|---|

| Forskolin | Activates adenylyl cyclase | cAMP | 1.2 - 2.1 | nih.gov |

| YC-1 | Activates guanylyl cyclase | cGMP | 31 - 33 | nih.gov |

| Dibutyryl-cAMP | Membrane-permeable cAMP analog | cAMP | 57 - 150 | nih.gov |

| 8-pCPT-cGMP | Membrane-permeable cGMP analog | cGMP | 220 - 410 | nih.gov |

Integration with Integrin Outside-In Signaling

PAR4 signaling is intricately integrated with the signaling pathways of integrins, a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion. This crosstalk is particularly critical in platelets, where it forms a crucial amplification loop for thrombus formation and stabilization. nih.gov The integration occurs through a bidirectional signaling process, commonly referred to as "inside-out" and "outside-in" signaling. haematologica.orghaematologica.org

Initially, the activation of PAR4 by its agonist initiates an "inside-out" signaling cascade. This GPCR-mediated pathway leads to the activation of downstream effectors that ultimately impinge on the cytoplasmic tails of platelet integrins, most notably αIIbβ3. haematologica.org This inside-out signal induces a conformational change in the integrin's extracellular domain, switching it from a low-affinity to a high-affinity state for its ligands, such as fibrinogen. nih.govhaematologica.org

Once the activated integrin binds to its ligand, it triggers "outside-in" signaling. haematologica.org This process involves the clustering of ligand-bound integrins and the recruitment of a large complex of signaling and cytoskeletal proteins to the integrin's cytoplasmic domain. mdpi.com Key components of this "integrin adhesome" include non-receptor tyrosine kinases like Src and Syk. haematologica.org The outside-in signal propagates back into the cell, leading to robust cellular responses including platelet spreading, stabilization of adhesion, further granule secretion, and clot retraction. nih.gov

Cellular and Physiological Functions Associated with Human Par4 Activation

Regulation of Platelet Activation and Aggregation

Human platelets express two types of protease-activated receptors for thrombin: PAR1 and PAR4. mdpi.com Activation of these receptors is a critical event in the formation of a hemostatic plug or a pathological thrombus. ahajournals.org PAR4 is a key player in this process, contributing to the full spectrum of platelet responses required for stable clot formation.

Thrombin is the most potent activator of platelets, and its effects are mediated primarily through PAR1 and PAR4. jci.org PAR4 is considered a lower-affinity receptor for thrombin compared to PAR1. ovid.com Consequently, PAR1 is responsible for the initial platelet response at low thrombin concentrations, whereas PAR4 is engaged at higher concentrations of thrombin, such as those found at the site of vascular injury where thrombin generation is robust. jci.orgnih.gov

Activation of PAR4 by thrombin or a specific PAR4 activating peptide (PAR4-AP) is sufficient to trigger the full range of platelet responses, including shape change, granule secretion, and aggregation. nih.gov The signaling initiated by PAR4 leads to a slow but prolonged increase in intracellular calcium, which underpins sustained platelet activation. nih.gov Studies have shown that while inhibiting PAR1 can delay platelet activation, the simultaneous inhibition of both PAR1 and PAR4 is required to completely block thrombin-induced platelet aggregation and secretion, even at high thrombin concentrations. jci.org This highlights the indispensable role of PAR4 in ensuring a complete and robust platelet response to thrombin.

PAR1 and PAR4 have distinct kinetic properties and signaling dynamics that are complementary, ensuring a well-regulated and effective hemostatic response. ahajournals.org

PAR1: As the high-affinity receptor, PAR1 is rapidly cleaved by minute amounts of thrombin, leading to a swift but transient signaling response. This is characterized by a sharp, temporary spike in intracellular calcium, which initiates platelet activation. nih.gov This rapid response is crucial for the initial stages of hemostasis. ahajournals.org

PAR4: In contrast, PAR4 requires higher thrombin concentrations for activation and exhibits slower cleavage kinetics. ovid.com This results in a delayed but much more sustained signaling output, including a prolonged elevation of intracellular calcium. nih.gov This sustained signaling is vital for the later stages of thrombus formation, promoting irreversible platelet aggregation and enhancing the stability of the clot. ahajournals.orgnih.gov

This dual-receptor system allows for a graded platelet response. Low levels of thrombin generation lead to a limited, PAR1-mediated activation, while high, localized thrombin concentrations engage PAR4 to secure and stabilize the thrombus. ahajournals.org Furthermore, PAR1 activation may facilitate the subsequent cleavage and activation of PAR4 by thrombin, showcasing a cooperative relationship between the two receptors. While PAR1 signaling can be amplified by the secondary release of ADP, PAR4 signaling appears to function independently of this feedback loop. nih.gov

| Feature | PAR1 | PAR4 | Reference |

|---|---|---|---|

| Thrombin Affinity | High | Low | ahajournals.orgovid.com |

| Activation Kinetics | Rapid | Slow | ahajournals.orgnih.gov |

| Signaling Duration | Transient | Sustained | nih.gov |

| Intracellular Ca2+ Signal | Rapid, transient spike | Slow, prolonged elevation | |

| Primary Role | Initiation of platelet activation | Stabilization of thrombus | ahajournals.org |

Platelet activation culminates in the secretion of bioactive molecules stored within alpha and dense granules, which recruit additional platelets and promote coagulation. Activation of PAR4 is a potent trigger for the secretion of contents from both types of granules. nih.govacs.org

Dense granules contain small molecules such as ADP, ATP, and serotonin, which act as secondary agonists to amplify the platelet response. PAR4 activation effectively induces dense granule release. diva-portal.org Alpha granules store a wide array of larger molecules, including adhesive proteins and growth factors. Research shows that specific stimulation of PAR4 leads to robust secretion of Factor V from alpha granules, a critical component of the prothrombinase complex that accelerates thrombin generation. nih.gov Notably, PAR4 stimulation appears to induce a more significant release of Factor V compared to PAR1 activation, highlighting its specialized role in amplifying the coagulation cascade. nih.gov

Beyond aggregation and secretion, PAR4 activation is crucial for promoting platelet spreading and the development of a procoagulant surface, which are essential for stable thrombus formation and effective hemostasis. The sustained calcium signaling induced by PAR4 is required to achieve full platelet spreading on surfaces like fibrinogen.

A key aspect of procoagulant activity is the exposure of phosphatidylserine (PS) on the platelet surface. This negatively charged phospholipid provides a binding site for coagulation factors, facilitating the assembly of enzyme complexes (e.g., tenase and prothrombinase) and dramatically accelerating thrombin generation. nih.gov Studies have demonstrated that PAR4 signaling is a primary driver of PS exposure and subsequent platelet procoagulant activity. nih.govnih.gov Selective inhibition of PAR4, but not PAR1, has been shown to significantly impair thrombin generation and fibrin formation during thrombus development in human blood, underscoring the critical and specific role of PAR4 in linking platelet activation to the coagulation cascade. nih.gov

Modulation of Apoptosis

The role of Protease-Activated Receptor 4 (PAR4) in apoptosis is less defined than its function in platelets and appears to be highly context-dependent. While the predominant role of PAR4 activation in cancer biology is linked to cell proliferation and migration, some studies suggest a potential involvement in programmed cell death under specific circumstances.

The direct role of PAR4 activation in inducing cancer-selective apoptosis is not well-established, with much of the research pointing towards a pro-proliferative and pro-metastatic function in several types of cancer. For instance, PAR4 is aberrantly expressed in a majority of human colon cancer cell lines, and its activation with specific agonists leads to mitogenic responses and increased cell proliferation. nih.gov Similarly, in gastric cancer, the PAR4 gene (F2RL3) has been found to enhance cell activity, metastasis, and angiogenesis through the Rap1/MAPK signaling pathway. imrpress.comnih.gov These findings suggest that in many cancer contexts, PAR4 signaling is anti-apoptotic.

However, some evidence suggests a more complex, dual role. The signaling pathways associated with F2RL3 expression, such as the TGF-β pathway, are known to have multifaceted effects. In the early stages of cancer, this pathway can inhibit cancer development by promoting apoptosis, whereas in later stages, it often contributes to tumor progression and metastasis. imrpress.com This suggests that the effect of PAR4 activation on cancer cell survival may depend on the tumor stage and microenvironment.

Furthermore, evidence from non-cancerous cells indicates that PAR4 can be involved in pro-apoptotic signaling. Over-expression of wild-type PAR4 has been correlated with an increased sensitivity of cardiomyocytes to apoptosis, highlighting a potential mechanism for PAR4-mediated cell death in specific cell types. nih.gov The precise intracellular mechanisms by which PAR4 activation might lead to apoptosis in certain contexts remain an area of active investigation.

| Cancer Type | Observed Effect | Signaling Pathway Implicated | Reference |

|---|---|---|---|

| Colorectal Cancer | Promoted proliferation and migration | ERK1/2 | nih.gov |

| Gastric Cancer | Enhanced metastasis, invasion, and angiogenesis | Rap1/MAPK | imrpress.comnih.gov |

| Hepatocellular Carcinoma | Triggered cell migration | Common pro-migratory pathways | nih.gov |

Activation of Fas Death Receptor Pathway

Prostate Apoptosis Response-4 (PAR4) plays a significant role in initiating apoptosis through the extrinsic pathway by activating the Fas death receptor signaling cascade. The pro-apoptotic action of intracellular PAR4 is linked to its ability to induce the trafficking of both the Fas receptor (also known as CD95 or APO-1) and its cognate ligand, FasL, to the cell membrane. nih.gov This repositioning is a critical step, as it facilitates the aggregation of Fas receptors and the formation of a death-inducing signaling complex (DISC). nih.govmdpi.com

Upon translocation to the cell surface, the clustering of Fas receptors enables the recruitment of the adaptor protein Fas-associated death domain (FADD) to the cytoplasmic death domain of the receptor. nih.govresearchgate.net FADD, in turn, recruits procaspase-8 to the complex. researchgate.netnih.gov The proximity of multiple procaspase-8 molecules within the DISC facilitates their auto-proteolytic cleavage and activation. researchgate.net Activated caspase-8 then initiates a downstream caspase cascade, including the activation of effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving cellular substrates. researchgate.netjmu.edu

Research has demonstrated that the apoptotic function of PAR4 is dependent on this pathway. The introduction of dominant-negative or decoy mutants of Fas, FADD, or caspase-8 has been shown to block PAR4-induced apoptosis, confirming the essential role of the Fas-FADD-caspase-8 axis in this process. nih.gov

Inhibition of NF-κB Transcription Activity

A crucial aspect of PAR4's pro-apoptotic function is its ability to inhibit the transcriptional activity of Nuclear Factor-kappa B (NF-κB). frontiersin.orgCurrent time information in Vancouver, CA. NF-κB is a key transcription factor that promotes cell survival by upregulating the expression of anti-apoptotic genes. frontiersin.org By suppressing NF-κB, PAR4 effectively removes this pro-survival shield, thereby sensitizing cells to apoptotic stimuli.

Overexpression of PAR4 has been shown to suppress both basal and induced NF-κB DNA-binding activity. frontiersin.org This inhibition is not a generalized effect on all transcription factors, as PAR4 has been observed to have no significant impact on the activity of AP-1. frontiersin.org The reduction in NF-κB activity correlates with an increase in apoptosis and a marked decrease in the expression of the anti-apoptotic protein Bcl-2. frontiersin.org Conversely, the loss of PAR4 function leads to a hyperactivation of NF-κB signaling, which reduces the cell's ability to undergo apoptosis in response to stimuli like tumor necrosis factor-α (TNF-α). Current time information in Vancouver, CA.

The mechanism of inhibition involves PAR4's interaction with upstream components of the NF-κB signaling pathway. In the cytoplasm, PAR4 can block the activity of atypical protein kinase C (aPKC) isoforms, which are essential for the activation of the IκB kinase (IKK) complex and subsequent NF-κB activation. Current time information in Vancouver, CA.nih.gov

Functional Interactions with WT1 and ζPKC in Apoptotic Pathways

PAR4's function in apoptosis is intricately linked to its direct physical interactions with other key regulatory proteins, notably the Wilms' tumor protein (WT1) and the atypical protein kinase C isoform, ζPKC. These interactions are primarily mediated through the leucine (B10760876) zipper domain located at the C-terminus of the PAR4 protein. nih.govthieme-connect.com

Interaction with WT1: PAR4 was initially identified as a binding partner for WT1, a tumor suppressor protein that can function as a transcriptional repressor. nih.govthieme-connect.com PAR4 enhances the transcriptional repression activity of WT1. nih.gov Given that WT1 can regulate the expression of growth-promoting genes, this interaction suggests a cooperative mechanism for inducing apoptosis and suppressing cell proliferation. thieme-connect.com It has been proposed that PAR4 may block NF-κB activity through its interaction with WT1 in the nucleus, although this specific mechanism requires further investigation. nih.gov

Interaction with ζPKC: The interaction between PAR4 and ζPKC is a critical node in the regulation of NF-κB-mediated cell survival. nih.gov ζPKC is an activator of the NF-κB pathway. Current time information in Vancouver, CA.nih.gov PAR4 binds directly to ζPKC, and this association leads to a conformational change that inhibits the kinase activity of ζPKC. thieme-connect.com By inhibiting ζPKC, PAR4 prevents the phosphorylation of IκB, which is the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govthieme-connect.com This blockade prevents the nuclear translocation and subsequent transcriptional activity of NF-κB, thereby tipping the cellular balance towards apoptosis. nih.gov

| Binding Partner | Domain of Interaction | Functional Consequence | Reference |

|---|---|---|---|

| Wilms' Tumor Protein (WT1) | Leucine Zipper Domain | Enhances transcriptional repression activity of WT1. | nih.govthieme-connect.com |

| ζPKC (zeta Protein Kinase C) | Leucine Zipper Domain | Inhibits ζPKC kinase activity, leading to suppression of the NF-κB pathway. | Current time information in Vancouver, CA.nih.govthieme-connect.com |

Role of Endoplasmic Reticulum Stress and PKA-Mediated Phosphorylation

The cellular stress response, particularly endoplasmic reticulum (ER) stress, is another pathway that intersects with PAR4's apoptotic function. ER stress occurs when unfolded or misfolded proteins accumulate in the ER lumen, triggering the unfolded protein response (UPR). nih.gov Chronic or unresolved ER stress can lead to apoptosis.

Studies have indicated that ER stress can induce the secretion of PAR4 from cells. mdpi.com Once in the extracellular space, secreted PAR4 can bind to the cell surface receptor GRP78 (Glucose-Regulated Protein 78), which itself is an ER stress chaperone protein. This binding can, in turn, induce an apoptotic response, creating a potential feedback loop where ER stress promotes PAR4-mediated cell death. mdpi.com

Furthermore, Protein Kinase A (PKA), a key enzyme in cAMP signaling, has been identified as an activator of PAR4. PKA-mediated phosphorylation can activate PAR4, leading to its binding with aPKC isoforms (like ζPKC) and subsequent induction of apoptosis. mdpi.com The activation of PKA can protect against ER stress-induced cell death in some contexts, but its activation of PAR4 links the cAMP pathway directly to the core apoptotic machinery regulated by PAR4. mdpi.com The interplay between ER stress, PKA signaling, and PAR4 activation highlights the integration of cellular stress and metabolic signals with the apoptotic program.

Role in Inflammation and Immune Cell Interactions

Promotion of Platelet-Leukocyte Interactions

Beyond its intracellular roles in apoptosis, the activation of Protease-Activated Receptor 4 (PAR4) on the surface of human platelets is a key event in thrombo-inflammatory processes. A primary consequence of PAR4 activation is the promotion of interactions between platelets and leukocytes. These interactions are a hallmark of inflammation and are implicated in the progression of diseases such as atherosclerosis.

Activation of PAR4 by agonists like thrombin, cathepsin G, or plasmin potentiates the exposure of P-selectin on the platelet surface. P-selectin is an adhesion molecule that binds to its counter-receptor, P-selectin glycoprotein ligand-1 (PSGL-1), which is expressed on the surface of leukocytes, including neutrophils and monocytes. This interaction facilitates the formation of platelet-leukocyte aggregates.

In vitro and ex vivo studies using whole human blood have confirmed that specific PAR4 inhibitors can significantly impair the formation of platelet-leukocyte aggregates following stimulation with PAR4 agonists. This demonstrates a direct and specific role for PAR4 in mediating these crucial cell-cell interactions that link thrombosis and inflammation.

| PAR4-Mediated Event | Mechanism | Outcome | Reference |

|---|---|---|---|

| P-selectin Exposure | Activation of PAR4 signaling cascade within the platelet. | Increased expression of P-selectin on the platelet surface. | |

| Platelet-Leukocyte Aggregate Formation | Binding of platelet P-selectin to leukocyte PSGL-1. | Adhesion of leukocytes (neutrophils, monocytes) to activated platelets. |

Modulation of Pro-inflammatory Mediator Release

The activation of PAR4 also directly contributes to the inflammatory milieu by modulating the release of pro-inflammatory and immunomodulatory molecules. This occurs primarily through the induction of platelet granule secretion.

Platelets contain different types of granules, including dense granules and alpha-granules, which store a variety of biologically active molecules. PAR4 activation is a potent trigger for the secretion of dense granules. These granules release immunomodulatory molecules such as ADP, serotonin, and polyphosphates. These mediators can further amplify the inflammatory response by recruiting and activating leukocytes. The release of cathepsin G from neutrophils can, in turn, activate PAR4 on platelets, suggesting a positive feedback loop that sustains thrombo-inflammatory conditions.

In addition to platelet-derived mediators, PAR4 activation on other cell types, such as respiratory epithelial cells, has been shown to induce the release of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Interleukin-8 (IL-8). Studies have also indicated that thrombin-induced inflammatory responses, such as the release of TNF-α, can be mediated through PAR4. frontiersin.org This demonstrates that PAR4's role in modulating inflammatory mediator release extends beyond platelets to other cells involved in the immune response.

Involvement in Nociception and Pain Perception Pathways

Protease-activated receptor 4 (PAR4) is implicated in the complex signaling pathways of pain and inflammation. nih.gov Activation of PAR4 in sensory neurons can lead to the induction and maintenance of persistent pain, including inflammatory, neuropathic, and visceral pain. nih.gov PAR4 is expressed in small nociceptive dorsal root ganglion (DRG) neurons, a majority of which are peptidergic and also express Substance P and Calcitonin Gene-Related Peptide (CGRP). nih.gov

Activation of PAR4 has been shown to sensitize the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in detecting noxious heat and capsaicin. nih.govnih.gov This sensitization is a crucial mechanism for peripheral sensitization, leading to hyperalgesia. The activation of PAR4 by specific activating peptides results in functional effects characteristic of the activation of the PLCβ/PKC pathway, which includes intracellular calcium release and the translocation of the epsilon isoform of Protein Kinase C (PKCε) to the neuronal cell membrane. nih.govnih.govkcl.ac.uk The sensitization of TRPV1 is significantly diminished by PKC inhibitors, highlighting the critical role of this pathway. nih.govnih.gov PAR4 is expressed in both small nociceptors of the peptidergic subclass and larger neurons with myelinated fibers, where it can potentiate TRPV1 activity. nih.govnih.gov This potentiation enhances the heat-dependent release of the pro-inflammatory neuropeptide CGRP. nih.gov

Table 1: Effects of PAR4 Activation on TRPV1 Sensitization

| Activating Stimulus | Key Cellular Event | Functional Outcome | Supporting Evidence |

|---|---|---|---|

| PAR4 Activating Peptide | Activation of PLCβ/PKC pathway | Sensitization of TRPV1 to heat | nih.govnih.gov |

| PAR4 Activating Peptide | Translocation of PKCε to cell membrane | Potentiation of TRPV1 activity | nih.govnih.govkcl.ac.uk |

| Thrombin | Intracellular calcium release | Enhanced release of CGRP | nih.govnih.govnih.gov |

PAR4 is expressed in sensory neurons that contain the pro-inflammatory neuropeptides Calcitonin Gene-Related Peptide (CGRP) and Substance P. nih.gov The activation of PAR4 in these neurons is linked to the release of these neuropeptides, which are pivotal in mediating neurogenic inflammation. nih.gov Specifically, PAR4 activation can promote the heat-dependent release of CGRP. nih.gov While direct evidence for PAR4-mediated Substance P release is less explicit in the provided search results, the co-expression of PAR4 with Substance P in nociceptive neurons strongly suggests its involvement in regulating its release as well. nih.gov

A fascinating aspect of PAR4 signaling is its ability to exert both pro- and anti-nociceptive effects, depending on the context and the dosage of the activating agonist. nih.govnih.gov In somatic pain models, higher, pro-inflammatory doses of PAR4 agonists can induce inflammation and hyperalgesia. nih.gov This is thought to occur through the release of various mediators from infiltrated cells that sensitize nociceptors, potentially masking a direct inhibitory effect on sensory neurons. nih.gov Conversely, at sub-inflammatory doses, PAR4 agonists have been shown to produce analgesic effects, increasing the nociceptive threshold to thermal and mechanical stimuli and reducing inflammatory hyperalgesia and allodynia. nih.govnih.gov This suggests a direct inhibitory action on sensory nerve signaling. nih.gov

In the context of visceral pain, activation of PAR4 has been shown to decrease the nociceptive response to colorectal distension under basal conditions and to inhibit colonic hypersensitivity. nih.govnih.gov This anti-nociceptive effect in the viscera is supported by findings that PAR4 agonists can inhibit calcium mobilization in sensory neurons induced by other pro-nociceptive agents. nih.gov Furthermore, mice lacking PAR4 exhibit increased nociceptive behaviors in response to visceral irritants, confirming a protective role for endogenous PAR4 signaling in the gut. nih.gov

Table 2: Dual Nociceptive Effects of PAR4 Activation

| Context | Effect | Proposed Mechanism | Supporting Evidence |

|---|---|---|---|

| Somatic (High Dose) | Pro-nociceptive | Induction of inflammation and release of sensitizing mediators. | nih.gov |

| Somatic (Low Dose) | Anti-nociceptive | Direct inhibition of nociceptive signaling in sensory neurons. | nih.gov |

| Visceral | Anti-nociceptive | Inhibition of colonic hypersensitivity and primary afferent activation. | nih.govnih.gov |

Angiogenesis Regulation

The role of PAR4 in regulating angiogenesis, the formation of new blood vessels, appears to be complex and is a subject of some debate in the scientific literature.

One line of research suggests that PAR1 and PAR4 on human platelets have opposing roles in the release of key angiogenic regulators. nih.gov According to this model, activation of PAR4 stimulates the release of the anti-angiogenic factor endostatin while suppressing the release of the pro-angiogenic factor Vascular Endothelial Growth Factor (VEGF). nih.gov Conversely, PAR1 activation is reported to promote VEGF release and inhibit endostatin release. nih.gov This counter-regulatory mechanism would allow for a fine-tuning of the angiogenic response, where PAR4 activation would create an anti-angiogenic environment. nih.gov This is further supported by the observation that platelets contain separate α-granules for pro- and anti-angiogenic factors, which could be differentially released upon specific receptor activation. ashpublications.org

Table 3: Research Findings on PAR4 and Angiogenic Factor Release

| Study Conclusion | Effect of PAR4 Activation on Endostatin Release | Effect of PAR4 Activation on VEGF Release | Overall Angiogenic Effect | Supporting Evidence |

|---|---|---|---|---|

| Counter-regulatory hypothesis | Stimulates release | Suppresses release | Anti-angiogenic | nih.govashpublications.org |

| Similar release pattern hypothesis | Stimulates release | Stimulates release | Pro-angiogenic | nih.gov |

Other Emerging Physiological and Pathophysiological Roles

Beyond its roles in pain and angiogenesis, PAR4 is increasingly recognized for its involvement in a variety of other physiological and pathophysiological processes.

Inflammation: PAR4 activation contributes to inflammatory responses. nih.gov For instance, in human respiratory epithelial cells, activation of PAR4 can stimulate the release of pro-inflammatory mediators such as IL-6, IL-8, and prostaglandin E2. nih.gov In animal models, PAR4 has been implicated in joint pain and inflammation. nih.gov

Thrombosis and Hemostasis: PAR4 is a key thrombin receptor on human platelets and plays a significant role in platelet activation, aggregation, and thrombus formation. nih.govahajournals.org While PAR1 is the high-affinity thrombin receptor, PAR4 activation by higher thrombin concentrations leads to sustained calcium mobilization, which is important for stable thrombus formation. ahajournals.org

Wound Healing: Through its influence on platelet activation and the release of various factors, PAR4 is involved in wound healing processes. nih.gov The differential regulation of angiogenic factors, as discussed previously, could significantly impact the progression of wound repair. nih.gov

Cancer Progression: There is emerging evidence for the involvement of PAR4 in cancer. PAR4 expression has been found to be highest in prostate cancer, and it may mediate the migration of colon cancer and hepatocellular carcinoma-derived cell lines. nih.gov

Kidney Injury: Recent studies suggest a role for PAR4 in the pathology of acute and chronic kidney injury. physiology.org In mouse models, PAR4 knockout mice were protected against kidney injury, and PAR4 expression was induced in the kidney following injury. physiology.org

Endothelial Cell Function and Vascular Permeability Regulation

Activation of PAR4 in the vascular endothelium is implicated in the regulation of vascular tone and permeability. Studies have shown that PAR4 agonist peptides can induce endothelium-dependent relaxation of blood vessels, a process mediated by nitric oxide. While both PAR1 and PAR4 are expressed on endothelial cells, they can have differential effects on vascular permeability. PAR4 activation is known to contribute to inflammatory responses, which can include an increase in vascular permeability. This is particularly relevant in conditions with high levels of thrombin, where PAR4's lower affinity for thrombin compared to PAR1 becomes significant, leading to sustained signaling. The activation of PAR4 on endothelial cells can trigger signaling pathways involving Gq and G12/13 proteins, which in turn can lead to the activation of RhoA and subsequent cytoskeletal rearrangements that increase vascular permeability nih.gov. However, the specific contribution of the PAR4 (1-6) (human) peptide to these processes in human endothelial cells requires further detailed investigation to delineate its precise mechanisms of action on endothelial barrier function.

Potential Involvement in Neurodegenerative Processes

Emerging evidence strongly suggests a role for PAR4 in the pathophysiology of neurodegenerative diseases, particularly Alzheimer's disease. Increased expression of the PAR4 gene, F2RL3, has been observed in the brains of Alzheimer's patients and is associated with cognitive decline nih.govcellphysiolbiochem.com. The activation of PAR4 is linked to a series of events that contribute to neurodegeneration, including neuroinflammation, microinfarcts, and disruption of the blood-brain barrier nih.gov.

Prostate apoptosis response-4 (Par-4), a pro-apoptotic protein, has been found to be upregulated in neurons vulnerable to degeneration in Alzheimer's disease tocris.com. Overexpression of Par-4 in neuronal cell lines has been shown to increase the secretion of the neurotoxic amyloid-beta peptide (Aβ) 1-42 through a caspase-dependent pathway tocris.com. This suggests a direct link between Par-4 and the amyloid cascade, a central hypothesis in Alzheimer's pathogenesis. Furthermore, inhibiting PAR4 is being explored as a potential neuroprotective strategy. While a direct causal link between the PAR4 (1-6) (human) peptide and the initiation or progression of neurodegenerative processes has yet to be definitively established in human studies, the existing evidence points to PAR4 signaling as a significant contributor to neuronal apoptosis and the complex pathology of Alzheimer's disease tocris.comresearchgate.net.

Role in Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a cellular process implicated in embryonic development, wound healing, and cancer metastasis. Recent studies have identified a role for PAR4 activation in inducing EMT. In human lung adenocarcinoma A549 cells, stimulation with the PAR4 agonist peptide AYPGKF-NH2 (the mouse/rat equivalent of the human PAR4 (1-6) peptide) has been shown to induce hallmark changes of EMT nih.gov. These changes include a shift to a more mesenchymal-like morphology, a decrease in the epithelial marker E-cadherin, and an increase in the mesenchymal marker α-smooth muscle actin (α-SMA) nih.gov.

Transforming growth factor-β (TGF-β) is a well-known inducer of EMT nih.govpeerj.com. The interplay between PAR4 activation and TGF-β signaling in promoting EMT is an area of active research. It is suggested that PAR4 activation can either act in concert with or independently of TGF-β to drive the EMT process. The ability of PAR4 activation to induce EMT highlights its potential contribution to cancer progression and fibrosis.

| Cell Line | Treatment | Observation | Marker Changes |

|---|---|---|---|

| A549 (Human Lung Carcinoma) | PAR4 Agonist (AYPGKF-NH2) | Induction of Mesenchymal-like Morphology | Decrease in E-cadherin, Increase in α-SMA |

| A549 (Human Lung Carcinoma) | TGF-β1 | Induction of Fibroblast-like Morphology | Decrease in E-cadherin and Cytokeratin, Increase in Vimentin and F-actin |

Associations with Diabetes and Cardiac/Retinal Apoptosis

Diabetic complications often involve cellular apoptosis in various tissues, including the heart and retina. High glucose levels, a hallmark of diabetes, can induce oxidative stress and inflammatory responses, leading to programmed cell death. In the context of diabetic retinopathy, high glucose has been shown to promote apoptosis in retinal pigment epithelial (RPE) cells researchgate.neteuropeanreview.org. This process involves the activation of mitochondrial apoptotic pathways researchgate.net.

While direct studies using the PAR4 (1-6) (human) peptide in diabetic models of cardiac and retinal apoptosis are limited, the known pro-inflammatory and pro-apoptotic functions of PAR4 suggest a potential role. PAR4 is involved in inflammatory signaling, and chronic inflammation is a key driver of tissue damage in diabetes. Therefore, it is plausible that PAR4 activation could contribute to the apoptotic processes observed in diabetic cardiomyopathy and retinopathy. Further research is necessary to elucidate the specific involvement of the PAR4 (1-6) (human) peptide in mediating apoptosis in these conditions.

Influence on Malignant Behaviors of Hepatocellular Carcinoma Cells

The role of PAR4 in cancer is complex and appears to be context-dependent. In hepatocellular carcinoma (HCC), evidence suggests that PAR4 can promote malignant behaviors. Studies have shown that PAR4 is involved in the migration and invasion of HCC cell lines such as HepG2 nih.gov. Activation of PAR4 can trigger signaling pathways that lead to increased cell motility, a critical step in cancer metastasis.

While some studies have implicated PAR4 as a tumor suppressor due to its pro-apoptotic functions, in the context of HCC, its activation appears to contribute to a more aggressive phenotype researchgate.net. The precise mechanisms by which the PAR4 (1-6) (human) peptide influences HCC cell behavior are still under investigation. However, the available data suggest that PAR4 signaling pathways could be a potential therapeutic target for inhibiting the spread of liver cancer.

| Cell Line | Assay | Observation | Potential Mediating Pathway |

|---|---|---|---|

| HepG2 (Human Hepatocellular Carcinoma) | Transwell Migration Assay | Inhibition of migration by certain therapeutic agents | PI3K/Akt/NF-κB signaling pathway |

| HepG2 (Human Hepatocellular Carcinoma) | Matrigel Invasion Assay | Inhibition of invasion by certain therapeutic agents | PI3K/Akt/NF-κB signaling pathway |

Interactions and Functional Relationships of Human Par4

PAR4 Homodimerization Dynamics and Functional Implications

Research has established that PAR4 exists and functions as a homodimer. nih.govnih.gov This self-association is a specific and critical aspect of its biology, demonstrated through advanced biochemical and biophysical techniques such as Bimolecular Fluorescence Complementation (BiFC) and Bioluminescence Resonance Energy Transfer (BRET). nih.govnih.gov These studies have confirmed a specific interaction between PAR4 molecules, as the receptor does not form dimers with other unrelated GPCRs like rhodopsin. nih.govnih.gov

The structural basis for PAR4 homodimerization has been pinpointed to a specific region of the receptor. The primary interface for this interaction is located within the fourth transmembrane helix (TM4). nih.govnih.govnih.gov This region contains a series of hydrophobic residues, with leucine (B10760876) residues being particularly prominent. nih.gov According to molecular modeling, these key residues are oriented away from the core of the receptor, making them available to interact with an adjacent PAR4 molecule. nih.gov The critical role of TM4 as the dimerization interface was confirmed through mutagenesis studies, where creating chimeric receptors or introducing point mutations within this helix disrupted dimer formation. nih.govnih.gov

The formation of homodimers is not merely a structural feature but is essential for the receptor's function. nih.gov The disruption of the PAR4 homodimer interface directly impairs its ability to signal within the cell. nih.govnih.gov Experiments have shown that mutations preventing dimerization lead to a significant reduction in calcium mobilization following stimulation with a PAR4 agonist peptide. nih.govnih.govnih.gov This provides a direct link between the structural integrity of the dimer and the functional signaling output of the receptor, establishing that dimerization is a prerequisite for effective PAR4-mediated cellular responses. nih.govnih.gov

Heterodimerization with Other Protease-Activated Receptors

Beyond self-association, PAR4 also engages in heterodimerization with other members of the protease-activated receptor family, most notably PAR1. This interaction adds another layer of complexity and regulation to thrombin signaling in human platelets.

On the surface of human platelets, PAR1 and PAR4 form heterodimers. nih.govnih.gov This association is a dynamic process induced specifically by the proteolytic cleavage of both receptors by their common agonist, α-thrombin. nih.govnih.govahajournals.org In the absence of thrombin-mediated cleavage, such as in an unstimulated state or when activated by synthetic agonist peptides that bypass cleavage, this heterodimer formation is not detected. nih.govnih.govahajournals.org The interface for this PAR1-PAR4 interaction has also been mapped to the transmembrane helix 4 (TM4) of both receptors, highlighting a conserved mechanism for PAR dimerization. nih.govnih.govahajournals.org

A key consequence of this heterodimerization is the enhanced efficiency of PAR4 activation. PAR1 acts as a cofactor for PAR4, lowering the concentration of thrombin required to activate PAR4 by approximately tenfold. nih.govahajournals.org The prevailing model suggests that after thrombin cleaves high-affinity PAR1, it remains localized at the cell surface, bound to the cleaved PAR1. This proximity allows it to efficiently cleave the adjacent PAR4 within the heterodimer complex. nih.govashpublications.org

The enhanced cleavage of PAR4 within the PAR1-PAR4 heterodimer has significant physiological consequences. It ensures a robust and sustained signaling response to thrombin. While PAR1 activation mediates a rapid and transient signal, PAR4 activation generates a slower, more prolonged signal that is essential for the formation of a stable blood clot. nih.govnih.govmdpi.com The interplay between these two receptors, facilitated by their dimerization, allows for a finely tuned, multi-phasic platelet response. Furthermore, mutations that prevent PAR1-PAR4 heterodimerization also abolish the enhanced cleavage of PAR4, confirming the functional importance of this interaction. nih.govnih.gov This receptor crosstalk may also have pharmacological implications, potentially influencing the clinical efficacy of PAR1 antagonists. nih.gov

| Interaction Type | Interacting Partner | Key Interface | Inducing Condition | Functional Consequence | Supporting Evidence |

|---|---|---|---|---|---|

| Homodimerization | PAR4 | Transmembrane Helix 4 (TM4) | Constitutive | Essential for calcium signaling | BRET, BiFC, Mutagenesis nih.govnih.gov |

| Heterodimerization | PAR1 | Transmembrane Helix 4 (TM4) | α-Thrombin Cleavage | Enhanced PAR4 cleavage and sustained signaling | BRET, Mutagenesis nih.govnih.govahajournals.org |

Interactions with Non-Receptor Proteins and Signaling Partners

The PAR4 signaling cascade is further modulated by its interactions with a variety of non-receptor proteins and intracellular partners. These interactions are crucial for signal propagation, diversification, and termination.

P2Y12 Receptor : On platelets, PAR4 forms functional heterodimers with the P2Y12 receptor, a receptor for ADP. nih.govashpublications.orgnih.gov This physical association is required for the recruitment of β-arrestin and the subsequent activation of the Akt signaling pathway, a process vital for activating integrins and reinforcing platelet aggregation. nih.gov

G Proteins : Upon activation, PAR4 couples to several heterotrimeric G proteins to initiate downstream signaling. It predominantly signals through Gαq/11 and Gα12/13 families. researchgate.netbiorxiv.org The eighth helix (Helix 8) and the carboxyl-terminal tail of the receptor are critical domains that mediate these specific interactions with G proteins. biorxiv.org

Adaptor Proteins : The termination of PAR4 signaling is regulated by receptor internalization. Following activation, PAR4 is recruited to clathrin-coated pits, a process that requires the clathrin adaptor protein complex-2 (AP-2). nih.govresearchgate.net Interestingly, this internalization process appears to be independent of β-arrestins, which are canonical mediators of GPCR internalization. nih.gov

β-arrestins : Although not required for internalization, β-arrestins are recruited to PAR4 upon its activation. biorxiv.orgnih.gov This interaction is regulated by phosphorylation sites on the receptor's C-terminal tail and is essential for specific signaling outputs, such as the Akt activation that occurs in the context of the PAR4-P2Y12 complex. nih.govbiorxiv.org

Phosphatidylcholine transfer protein (PC-TP) : This protein has been identified as a factor contributing to observed racial differences in PAR4-mediated platelet reactivity, suggesting a role in modulating PAR4 function. grantome.com

| Interacting Protein | Protein Class | Functional Role | Key Finding |

|---|---|---|---|

| P2Y12 Receptor | GPCR (Purinergic) | Signal amplification and diversification | Forms heterodimers required for β-arrestin/Akt signaling and integrin activation. nih.gov |

| Gαq/11, Gα12/13 | G Proteins | Signal transduction | Primary effectors for PAR4-mediated intracellular signaling. researchgate.netbiorxiv.org |

| AP-2 Complex | Adaptor Protein | Receptor internalization | Mediates recruitment to clathrin-coated pits for signal termination. nih.gov |

| β-arrestins | Scaffolding Protein | Signal regulation | Recruited upon activation; essential for specific signaling pathways (e.g., Akt). nih.govbiorxiv.org |

| PC-TP | Lipid Transfer Protein | Modulation of function | Contributes to variability in PAR4-mediated platelet aggregation. grantome.com |

Scaffolding Proteins and Adaptors (e.g., β-arrestins)

The PAR4 (1-6) tethered ligand's activation of the full-length PAR4 receptor can lead to the recruitment of scaffolding proteins like β-arrestins. mdpi.com While the PAR4 (1-6) peptide itself does not directly bind to β-arrestins, its engagement with the receptor's binding pocket triggers the signaling cascade that includes β-arrestin interaction. researchgate.net β-arrestins are multifunctional proteins that can mediate both receptor desensitization and G protein-independent signaling. frontiersin.org